molecular formula C7H5Br2NO2 B2630929 3,5-Dibromo-2-nitrotoluene CAS No. 76435-23-9

3,5-Dibromo-2-nitrotoluene

Cat. No.: B2630929
CAS No.: 76435-23-9
M. Wt: 294.93
InChI Key: QCCRQIPAJVHCDN-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-nitrotoluene: is an aromatic compound characterized by the presence of two bromine atoms and one nitro group attached to a toluene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-nitrotoluene typically involves a multi-step process starting from toluene. The general steps include:

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2-nitrotoluene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium methoxide in methanol.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Reduction: 3,5-Dibromo-2-aminotoluene.

    Oxidation: 3,5-Dibromo-2-nitrobenzoic acid.

Scientific Research Applications

3,5-Dibromo-2-nitrotoluene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Utilized in the development of novel materials with specific electronic properties.

    Pharmaceuticals: Investigated for potential use in drug development due to its unique structural features.

    Agriculture: Explored as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-nitrotoluene in various reactions involves the electrophilic aromatic substitution mechanism. The presence of electron-withdrawing groups (nitro and bromine) influences the reactivity and orientation of further substitutions on the aromatic ring. The nitro group is a strong deactivating group, directing incoming electrophiles to the meta position relative to itself, while the bromine atoms are ortho/para-directing but less activating due to their electron-withdrawing nature.

Comparison with Similar Compounds

  • 2,4-Dibromo-1-nitrotoluene
  • 3,5-Dichloro-2-nitrotoluene
  • 3,5-Dibromo-4-nitrotoluene

Comparison: 3,5-Dibromo-2-nitrotoluene is unique due to the specific positioning of the bromine and nitro groups, which affects its reactivity and the types of reactions it can undergo. Compared to 2,4-Dibromo-1-nitrotoluene, the 3,5-isomer has different electronic effects and steric hindrance, leading to variations in reaction outcomes and applications.

Properties

IUPAC Name

1,5-dibromo-3-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c1-4-2-5(8)3-6(9)7(4)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCRQIPAJVHCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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